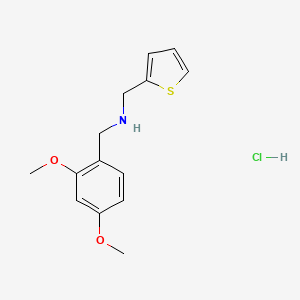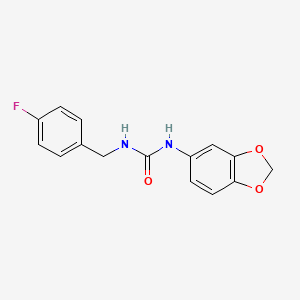![molecular formula C17H20N4O B5413794 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5413794.png)
2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives that have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This compound has been shown to enhance the binding of GABA to its receptors, leading to increased inhibitory activity in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the brain, suggesting that it has anti-inflammatory properties. This compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-tumor agent. In addition, this compound has been shown to reduce seizure activity in animal models, suggesting its potential as an anti-convulsant agent.
实验室实验的优点和局限性
One of the main advantages of using 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its high purity and stability. This compound is a well-characterized compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or cells in vitro.
未来方向
There are several future directions for the research on 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine. One potential area of study is the development of novel analogs of this compound that exhibit improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as anxiety and depression. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Finally, more studies are needed to determine the safety and efficacy of this compound in humans before it can be considered for clinical use.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic applications in various fields of medicine. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties, as well as anxiolytic and antidepressant effects. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
合成方法
The synthesis of 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine involves the reaction of 3-methylbenzoyl chloride with piperazine followed by the reaction of the resulting product with 2-chloro-4,6-dimethoxypyrimidine. The final product is purified using column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学研究应用
2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
属性
IUPAC Name |
2-(3-methylphenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-14-4-2-5-15(12-14)13-16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOFRFCRCNPOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5413711.png)
![{3-ethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5413714.png)
![(3S*,4R*)-1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5413715.png)
![1-isobutyryl-3-({2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}methyl)piperidine](/img/structure/B5413717.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline](/img/structure/B5413735.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5413752.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5413755.png)
![2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide](/img/structure/B5413758.png)
![3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413774.png)


![N-(3-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5413804.png)
![2-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B5413813.png)